

In Vitro Kinase Assay for BCR-ABL1-IN-1: A Technical Guide

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Compound of Interest		
Compound Name:	BCR-ABL1-IN-1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for evaluating the inhibitory activity of **BCR-ABL1-IN-1** against the BCR-ABL1 fusion protein, a key target in chronic myeloid leukemia (CML). This document outlines the core methodologies, presents key quantitative data, and illustrates the associated signaling pathways and experimental workflows.

Introduction to BCR-ABL1 and In Vitro Kinase Assays

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL1 fusion gene. The protein product of this gene is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

In vitro kinase assays are fundamental tools in drug discovery for assessing the potency and selectivity of kinase inhibitors. These assays measure the enzymatic activity of a purified kinase in a controlled environment, allowing for the determination of key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).

Quantitative Inhibition Data for BCR-ABL1-IN-1



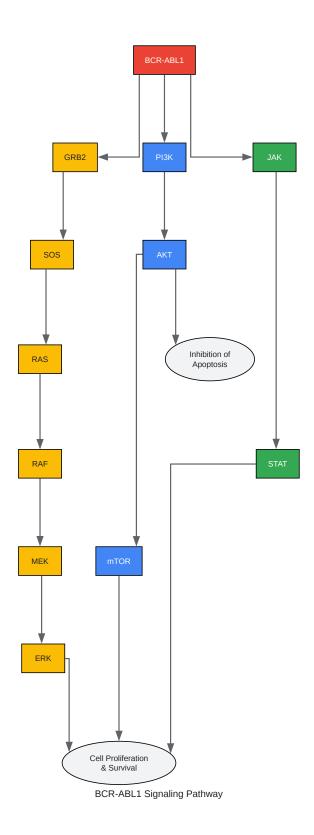
The inhibitory potency of **BCR-ABL1-IN-1** has been quantified against the ABL1 kinase and in a cell-based assay. The following table summarizes the available data.

Target/Assay	Parameter	Value	Notes
ABL1 (64-515)	IC50	8.7 nM	In vitro kinase assay with a truncated ABL1 construct.[1]
Ba/F3-BCR-ABL1-WT Cells	IC50	30 nM	Cell-based proliferation assay.[1]
BCR-ABL Tyrosine Kinase	pIC50	6.46	In vitro kinase assay.

BCR-ABL1 Signaling Pathway

The constitutively active BCR-ABL1 kinase phosphorylates a multitude of downstream substrates, activating several critical signaling cascades that contribute to the leukemic phenotype. The diagram below illustrates the major pathways involved.





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Caption: Key signaling pathways activated by the BCR-ABL1 oncoprotein.



Experimental Protocol: In Vitro Kinase Assay for BCR-ABL1-IN-1

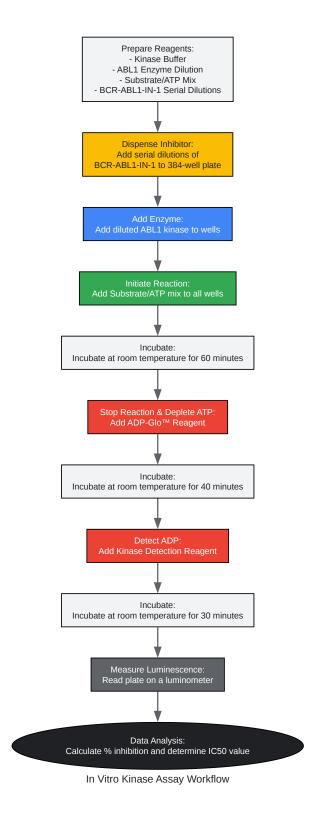
This section provides a detailed protocol for determining the IC50 value of **BCR-ABL1-IN-1** against the ABL1 kinase using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Materials and Reagents

- · Recombinant human ABL1 kinase
- Kinase substrate (e.g., ABLtide)
- ATP
- BCR-ABL1-IN-1
- Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- 384-well white assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Experimental Workflow Diagram





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Caption: Step-by-step workflow for the in vitro kinase assay.



Detailed Procedure

- Reagent Preparation:
 - Prepare Kinase Buffer and keep it on ice.
 - Prepare a stock solution of BCR-ABL1-IN-1 in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.
 - Dilute the recombinant ABL1 kinase to the desired concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.[1]
 - Prepare a substrate/ATP mixture in Kinase Buffer. The ATP concentration should be at or near the Km for ABL1.
- Assay Protocol (384-well plate format):
 - Add 1 μL of each **BCR-ABL1-IN-1** dilution (or DMSO for control wells) to the assay plate.
 - Add 2 μL of the diluted ABL1 kinase to each well.
 - Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture to each well.
 - Mix the plate gently and incubate at room temperature for 60 minutes.
- Signal Detection:
 - Following the kinase reaction incubation, add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.[1]
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate the plate at room temperature for 30 minutes.[1]
 - Measure the luminescence using a plate reader.



Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percentage of inhibition for each concentration of BCR-ABL1-IN-1 relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This technical guide provides a comprehensive framework for conducting and understanding the in vitro kinase assay for the BCR-ABL1 inhibitor, **BCR-ABL1-IN-1**. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for CML. Adherence to detailed experimental procedures and careful data analysis are crucial for obtaining accurate and reproducible results.

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References

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